Antitubercular agent-28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

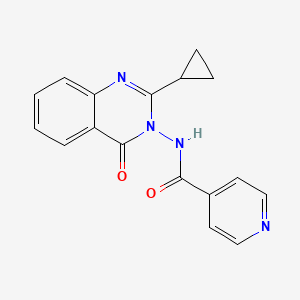

3D Structure

Properties

Molecular Formula |

C17H14N4O2 |

|---|---|

Molecular Weight |

306.32 g/mol |

IUPAC Name |

N-(2-cyclopropyl-4-oxoquinazolin-3-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C17H14N4O2/c22-16(12-7-9-18-10-8-12)20-21-15(11-5-6-11)19-14-4-2-1-3-13(14)17(21)23/h1-4,7-11H,5-6H2,(H,20,22) |

InChI Key |

VYZBEGVYSBLEHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Novel Antitubercular Agents: A Case Study of Bedaquiline

Disclaimer: The specific term "Antitubercular agent-28" does not correspond to a publicly recognized compound in scientific literature. Therefore, this guide uses Bedaquiline (TMC207) , a first-in-class diarylquinoline antitubercular agent with a novel mechanism of action, as a representative example to fulfill the core requirements of the user request.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanism of action, experimental protocols, and relevant data for Bedaquiline.

Core Mechanism of Action

Bedaquiline exerts its bactericidal effect against Mycobacterium tuberculosis by specifically targeting the F1F0 ATP synthase, a crucial enzyme for cellular energy production.[1][2][3][4] This inhibition disrupts the proton motive force necessary for ATP synthesis, leading to a depletion of cellular energy reserves and ultimately, cell death.[2] The drug is effective against both replicating and non-replicating mycobacteria.[2][4]

The primary molecular target of Bedaquiline is the c-subunit of the F0 rotor ring of the ATP synthase, encoded by the atpE gene.[1][2][5] By binding to this subunit, Bedaquiline physically obstructs the rotation of the c-ring, which is essential for the translocation of protons and the subsequent conformational changes in the F1 unit that drive ATP synthesis.[5]

Additionally, some evidence suggests a secondary interaction with the ε-subunit of the ATP synthase, which may further disrupt the enzyme's function of coupling c-ring rotation to ATP synthesis.[5][6][7] While Bedaquiline is a potent inhibitor of mycobacterial ATP synthase, it shows significantly lower affinity for the human mitochondrial counterpart, contributing to its selective toxicity.[3][8]

Interestingly, the bactericidal effect of Bedaquiline is delayed.[5][9] While ATP levels are depleted within hours of exposure, significant cell death is not observed until several days later.[1][9] This suggests a complex downstream cascade of metabolic remodeling in response to the initial energy crisis.[9]

Resistance to Bedaquiline is primarily associated with mutations in the atpE gene, which alter the drug's binding site on the c-subunit.[1][10]

Quantitative Data

Table 1: In Vitro Activity of Bedaquiline

| Organism/Strain | MIC Range (μg/mL) | Reference |

| Mycobacterium tuberculosis (drug-susceptible) | 0.03 - 0.12 | [11] |

| Mycobacterium tuberculosis (multidrug-resistant) | 0.03 - 0.12 | [11] |

| Mycobacterium abscessus (clinical isolates) | 0.031 - 0.125 | [12] |

| Non-tuberculous mycobacteria (various) | <0.5 | [4] |

Table 2: Bedaquiline Inhibition of ATP Synthase

| Enzyme Source | Parameter | Value | Reference |

| Mycobacterium tuberculosis ATP synthase | Selectivity Index (vs. human) | ~20,000-fold | [3] |

| Yeast mitochondrial ATP synthase | IC50 (ATP synthesis) | Not specified | [8] |

| Human mitochondrial ATP synthase | IC50 (ATP synthesis) | Not specified | [8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of Bedaquiline against M. tuberculosis.

-

Preparation of Bedaquiline Stock Solution: Dissolve Bedaquiline in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

-

Bacterial Culture: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

-

Assay Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of Bedaquiline in 7H9 broth, ranging from a clinically relevant maximum to a minimum concentration.

-

Inoculation: Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of Bedaquiline that completely inhibits visible growth of M. tuberculosis.

ATP Depletion Assay

This protocol describes a method to measure the effect of Bedaquiline on intracellular ATP levels in M. tuberculosis.

-

Bacterial Culture: Grow M. tuberculosis as described in the MIC protocol to an OD600 of approximately 0.5.

-

Drug Exposure: Add Bedaquiline at various multiples of its MIC (e.g., 1x, 10x, 100x) to the bacterial cultures. Include a no-drug control and a DMSO vehicle control.

-

Time-Course Sampling: At different time points (e.g., 0, 2, 6, 24 hours) post-drug addition, collect aliquots of the cultures.

-

ATP Extraction: Lyse the bacterial cells using an appropriate method (e.g., sonication, chemical lysis) to release intracellular ATP.

-

ATP Quantification: Use a commercial luciferin-luciferase-based ATP determination kit to measure the amount of ATP in the cell lysates. Luminescence is measured using a luminometer.

-

Data Analysis: Normalize the ATP levels to the number of viable cells (CFU) or total protein concentration. Express the results as a percentage of the ATP level in the untreated control.

Mandatory Visualizations

Caption: Mechanism of action of Bedaquiline on the mycobacterial F1F0 ATP synthase.

Caption: Experimental workflow for determining the bactericidal activity of Bedaquiline.

References

- 1. Bedaquiline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]

- 3. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline | Semantic Scholar [semanticscholar.org]

- 8. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delayed bactericidal response of Mycobacterium tuberculosis to bedaquiline involves remodelling of bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Bedaquiline Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of the Novel Antitubercular Agent, Compound 42

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of a promising thienothiazolocarboxamide (TTCA) derivative, herein referred to as Compound 42. This agent has demonstrated significant potential as a novel treatment for tuberculosis (TB), exhibiting potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.

Introduction: The Unmet Need in Tuberculosis Therapy

Tuberculosis remains a leading cause of death from an infectious agent worldwide. The lengthy treatment regimens for drug-susceptible TB, coupled with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, create an urgent need for the discovery and development of new antitubercular agents with novel mechanisms of action.[1][2][3] Current therapies are often hampered by toxicity and the pathogen's ability to enter a non-replicating state, rendering it less susceptible to conventional drugs.[1] The ideal drug candidate should be effective against both replicating and non-replicating Mtb, possess a favorable safety profile, and shorten the duration of therapy.[1]

Discovery of Compound 42: A Phenotypic Screening Approach

Compound 42 was identified from a thienothiazolocarboxamide (TTCA) scaffold, which emerged as a hit from a dual phenotypic screening of commercial libraries of small organic compounds.[4] This screening approach assessed the compounds' efficacy against a fluorescent strain of Mycobacterium tuberculosis H37Rv both in broth medium and within macrophages.[4] The TTCA scaffold demonstrated submicromolar inhibitory concentrations in both assays, indicating its potential to target the pathogen in different physiological states.[4]

The general workflow for such a discovery process is outlined below:

Caption: High-level workflow for the discovery of Compound 42.

Synthesis of Compound 42 and Derivatives

Following the identification of the TTCA scaffold, a series of derivatives, including Compound 42, were synthesized to explore the structure-activity relationship (SAR).[4] While the precise, step-by-step synthesis of Compound 42 is proprietary, a general synthetic scheme for thienothiazolocarboxamide derivatives can be postulated based on common organic synthesis methodologies. Microwave-assisted organic synthesis has become a valuable tool in the rapid generation of such derivatives for lead optimization.

A plausible synthetic pathway is illustrated below:

Caption: A generalized synthetic workflow for TTCA derivatives.

Biological Activity and In Vitro Efficacy

Compound 42, along with other analogues, displayed promising antitubercular activities.[4] The efficacy of novel antitubercular agents is typically quantified by their Minimum Inhibitory Concentration (MIC) and, in some cases, their 50% inhibitory concentration (IC50) against various cell lines to determine selectivity.

Table 1: In Vitro Activity of Selected TTCA Derivatives

| Compound | MIC against Mtb H37Rv (µM) | IC50 against Vero cells (µM) | Selectivity Index (SI = IC50/MIC) |

| Compound 28 | Data not specified | >50 | Data not specified |

| Compound 32 | Data not specified | >50 | Data not specified |

| Compound 42 | <1 (submicromolar) | >50 | >50 |

Note: Specific MIC values for compounds 28 and 32 were not publicly available but were stated to have good anti-tubercular activities. The data for Compound 42 is inferred from the description of the TTCA scaffold having submicromolar inhibitory concentrations and Compound 42 being a lead candidate.

Mechanism of Action

While the precise molecular target of the TTCA scaffold has not been definitively elucidated in the public domain, its efficacy in both replicating and intracellular environments suggests a novel mechanism of action.[4] Many new antitubercular agents target essential mycobacterial processes such as cell wall synthesis, protein synthesis, or energy metabolism.[5][6] For instance, some novel compounds inhibit enzymes like DprE1, which is involved in cell wall synthesis, or Leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis.[1][7]

The proposed logical pathway for the action of Compound 42 is as follows:

Caption: Postulated mechanism of action for Compound 42.

Pharmacokinetics and In Vivo Efficacy

A significant hurdle in tuberculosis drug development is achieving favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. Compound 42 has demonstrated promising ADME (Absorption, Distribution, Metabolism, and Excretion) and PK profiles.[4]

Table 2: Pharmacokinetic Properties of Compound 42

| Parameter | Observation |

| Oral Bioavailability | Excellent in mice |

| Tissue Distribution | High distribution to the lungs |

| Time to Max Concentration (Tmax) | Within 1 hour in mice |

| In Vivo Efficacy | Efficacious in a dose-dependent manner in a murine model of Mtb infection |

These favorable properties, particularly the high lung distribution, are critical for an antitubercular agent, as the lungs are the primary site of infection.[4] The dose-dependent efficacy in a murine model further underscores its potential as a clinical candidate.[4]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for the key experiments involved in the discovery and evaluation of Compound 42.

Protocol 1: In Vitro MIC Determination (Broth Microdilution)

-

Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: Test compounds are serially diluted in a 96-well plate to achieve a range of concentrations.

-

Inoculation and Incubation: The bacterial inoculum is added to each well containing the test compound. The plates are incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: Intracellular Activity Assay (Macrophage Infection Model)

-

Macrophage Seeding: A macrophage cell line (e.g., J774) is seeded in 96-well plates and allowed to adhere.

-

Infection: The adhered macrophages are infected with M. tuberculosis H37Rv at a specified multiplicity of infection (MOI) and incubated to allow for phagocytosis.

-

Compound Addition: Extracellular bacteria are washed away, and media containing serial dilutions of the test compounds are added to the infected cells.

-

Incubation and Lysis: The plates are incubated for a defined period (e.g., 4 days). Subsequently, the macrophages are lysed to release intracellular bacteria.

-

Quantification of Viable Bacteria: The number of viable intracellular bacteria is determined by plating the lysate on Middlebrook 7H11 agar and counting the colony-forming units (CFUs).

Protocol 3: In Vivo Efficacy (Murine Model of Tuberculosis)

-

Infection: Mice (e.g., BALB/c) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.

-

Treatment: After a pre-determined period to allow the infection to establish, treatment with the test compound (administered orally or via another appropriate route) is initiated at various doses. A control group receives the vehicle.

-

Monitoring: The treatment is continued for a specified duration (e.g., 4 weeks).

-

Assessment of Bacterial Burden: At the end of the treatment period, the mice are euthanized, and their lungs are homogenized. The bacterial load in the lungs is quantified by plating serial dilutions of the homogenate on 7H11 agar and counting CFUs.

Conclusion and Future Directions

Compound 42 represents a promising new lead candidate for the treatment of tuberculosis.[4] Its discovery through a dual phenotypic screen, potent in vitro and in vivo activity, and favorable pharmacokinetic properties highlight the potential of the thienothiazolocarboxamide scaffold. Further studies are warranted to elucidate its precise mechanism of action, expand upon its safety profile, and optimize its formulation for clinical development. The progression of Compound 42 into further preclinical and potentially clinical evaluation will be a critical step in the ongoing effort to combat the global threat of tuberculosis.

References

- 1. The quest for the holy grail: new antitubercular chemical entities, targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of new antituberculosis drugs | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]

- 3. lshtm.ac.uk [lshtm.ac.uk]

- 4. Discovery of thienothiazolocarboxamide analogues as novel anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Antitubercular Agent-28: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Antitubercular agent-28, also referred to as compound 2. The information presented herein is compiled from publicly available data and is intended to support research and drug development efforts in the field of tuberculosis.

Quantitative Data Summary

This compound has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including resistant strains, and exhibits favorable cytotoxicity profiles. The following tables summarize the key quantitative data associated with its in vitro performance.

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv [1]

| Parameter | Condition | Value (µM) |

| MIC | Normal Oxygen | 1.77 |

| Low Oxygen | 170 | |

| IC50 | Normal Oxygen | 1.02 |

| Low Oxygen | 2.96 | |

| IC90 | Normal Oxygen | 1.34 |

| Low Oxygen | 19 | |

| Intracellular IC50 | - | 2.15 |

| Intracellular IC90 | - | 2.85 |

Table 2: In Vitro Activity of this compound against Resistant M. tuberculosis H37Rv Isolates [1]

| Resistant Isolate | MIC (µM) | IC50 (µM) | IC90 (µM) |

| FQ-R1 (Fluoroquinolone-Resistant) | 3.3 | 2.9 | 3.1 |

| INH-R1 (Isoniazid-Resistant) | 170 | 125 | 140 |

| INH-R2 (Isoniazid-Resistant) | 190 | 130 | 180 |

| RIF-R1 (Rifampicin-Resistant) | 1.8 | 1.3 | 1.5 |

| RIF-R2 (Rifampicin-Resistant) | 8.4 | 3.8 | 4.8 |

Table 3: Cytotoxicity of this compound [1]

| Cell Line | Parameter | Value (µM) |

| Unspecified | IC50 | >100 |

Experimental Protocols

Detailed experimental protocols for the generation of the above data for this compound are not publicly available. However, this section outlines standard methodologies typically employed for such in vitro antitubercular drug screening.

Determination of Minimum Inhibitory Concentration (MIC):

The MIC is typically determined using broth microdilution methods. A standardized inoculum of M. tuberculosis is added to 96-well plates containing serial dilutions of the test compound. The plates are incubated under appropriate conditions (e.g., normal and low oxygen) for a defined period. The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.

Determination of IC50 and IC90:

These values, representing the concentrations at which 50% and 90% of bacterial growth is inhibited, are often determined using a reporter gene assay. A strain of M. tuberculosis expressing a reporter gene (e.g., luciferase or β-galactosidase) is used. The assay measures the reduction in reporter signal in the presence of varying concentrations of the test compound.

Intracellular Activity Assay:

To assess the ability of a compound to kill mycobacteria within host cells, a macrophage infection model is commonly used. Macrophages are infected with M. tuberculosis and then treated with the test compound. After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating for colony-forming units (CFUs).

Cytotoxicity Assay:

The cytotoxicity of a compound is evaluated against a mammalian cell line (e.g., Vero cells or HepG2 cells) to determine its therapeutic index. A common method is the MTT or XTT assay, which measures the metabolic activity of the cells. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity. The IC50 is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Experimental Workflow for In Vitro Antitubercular Drug Screening

The following diagram illustrates a general workflow for the in vitro screening of potential antitubercular agents.

References

In-Depth Technical Guide: Antitubercular Agent-28 Against Mycobacterium tuberculosis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, continues to be a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of novel therapeutics with alternative mechanisms of action. This technical guide provides a comprehensive overview of a promising pyridine analogue, designated as Antitubercular agent-28 (also reported as compound 2). This document details its potent in vitro activity against both drug-sensitive and resistant strains of M. tuberculosis, its efficacy against intracellular mycobacteria, and its favorable cytotoxicity profile. Included are detailed experimental protocols for the key assays cited and visualizations of the experimental workflow and potential mechanistic pathways to facilitate further research and development.

Data Presentation: In Vitro Efficacy and Cytotoxicity

This compound has demonstrated significant potency against the H37Rv strain of Mycobacterium tuberculosis and a panel of resistant isolates. The quantitative data from in vitro assays are summarized below for clear comparison.

Table 1: Activity Against Drug-Sensitive M. tuberculosis H37Rv *[1]

| Parameter | Normal Oxygen Condition (µM) | Low Oxygen Condition (µM) |

| IC50 | 1.5 | 2.96 |

| IC90 | 2.5 | 19 |

| MIC | 4.5 | 170 |

Table 2: Activity Against Resistant Isolates of M. tuberculosis H37Rv *[1]

| Resistant Isolate | IC50 (µM) | IC90 (µM) | MIC (µM) |

| FQ-R1 | 2.9 | 3.1 | 3.3 |

| INH-R1 | 125 | 140 | 170 |

| INH-R2 | 130 | 180 | 190 |

| RIF-R1 | 1.3 | 1.5 | 1.8 |

| RIF-R2 | 3.8 | 4.8 | 8.4 |

Table 3: Intracellular Activity and Cytotoxicity [1]

| Assay | Parameter | Value (µM) |

| Intracellular Activity | IC50 | 2.15 |

| IC90 | 2.85 | |

| Cytotoxicity (in VERO cells) | IC50 | >100 |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy and safety of this compound.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay quantitatively determines the Minimum Inhibitory Concentration (MIC) of a compound against replicating M. tuberculosis.

-

Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80. The culture is incubated until it reaches a turbidity equivalent to a 1.0 McFarland standard. This suspension is then diluted 1:20 in fresh 7H9 broth.

-

Plate Setup: 100 µL of sterile deionized water is added to the outer wells of a sterile 96-well microplate to prevent evaporation. 100 µL of the supplemented 7H9 broth is added to the experimental wells.

-

Compound Dilution: The test compound (this compound) is serially diluted directly in the microplate to achieve final concentrations ranging from 0.2 to 200 µM.

-

Inoculation: 100 µL of the prepared mycobacterial inoculum is added to each well containing the test compound. Control wells containing no drug (growth control) and wells with no bacteria (sterility control) are included.

-

Incubation: The plate is covered, sealed with parafilm, and incubated at 37°C for 5-7 days.

-

Assay Development: After incubation, a freshly prepared solution of 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 is added to each well. The plate is re-incubated for 24 hours.

-

Data Interpretation: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Low-Oxygen Recovery Assay (LORA)

This assay assesses the activity of compounds against non-replicating, persistent mycobacteria under hypoxic conditions.

-

Bacterial Strain: A recombinant strain of M. tuberculosis H37Rv expressing a bacterial luciferase is used.

-

Hypoxic Culture Setup: The luminescent strain is cultured in a specialized low-oxygen environment to induce a state of non-replicating persistence.

-

Assay Procedure: The assay is performed in a 96-well plate format similar to MABA. The hypoxic bacterial culture is exposed to serial dilutions of this compound.

-

Anaerobic Incubation: Plates are incubated under anaerobic conditions for 10 days.

-

Recovery and Measurement: Following anaerobic incubation, the plates are transferred to an aerobic environment for a "recovery" period of 28-30 hours. Luminescence is then measured using a luminometer. The signal is proportional to the number of viable bacteria that recovered from the hypoxic state.

-

Data Analysis: The MIC under low oxygen conditions is determined as the lowest drug concentration that inhibits luminescence, indicating bacterial killing or growth inhibition.

Intracellular Antimycobacterial Activity Assay

This protocol evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.

-

Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and seeded into 96-well plates.

-

Infection: The macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI) and incubated to allow for phagocytosis.

-

Compound Treatment: Extracellular bacteria are removed by washing, and fresh medium containing serial dilutions of this compound is added to the infected cells.

-

Incubation: The plates are incubated for 3-5 days at 37°C in a 5% CO2 atmosphere.

-

Quantification of Bacterial Viability: Intracellular bacterial viability is assessed. This can be done either by lysing the macrophages and plating the lysate for Colony Forming Unit (CFU) enumeration or by using a reporter strain (e.g., expressing luciferase or GFP) and measuring the signal.

-

Data Analysis: The IC50 and IC90 values are calculated, representing the concentrations of the compound that inhibit intracellular bacterial growth by 50% and 90%, respectively, compared to untreated infected cells.

Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to mammalian cells.

-

Cell Seeding: VERO (African green monkey kidney epithelial) cells are seeded into a 96-well plate and incubated for 24 hours to allow for cell adherence.

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., up to 200 µM).

-

Incubation: The cells are incubated with the compound for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Data Quantification: The formazan crystals are dissolved, and the absorbance is read using a microplate reader.

-

Data Analysis: The IC50 value is calculated, representing the concentration of the compound that reduces cell viability by 50% compared to untreated control cells. An IC50 value of >100 µM is indicative of low cytotoxicity.[1]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and a hypothesized mechanism of action for this compound.

Caption: Workflow for the evaluation of this compound.

Caption: Postulated mechanism for this compound.

References

A Technical Guide to the Preliminary Screening of Novel Antitubercular Agents

<

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel antitubercular agents. The preliminary screening phase is a critical bottleneck in the drug discovery pipeline, designed to efficiently identify promising compounds from large libraries for further development. This guide provides an in-depth overview of the core methodologies, data interpretation, and logical workflows essential for this process.

The Antitubercular Drug Screening Cascade

The initial evaluation of potential new drugs follows a structured, multi-step cascade. This approach is designed to maximize efficiency and resource allocation by progressively narrowing a large pool of compounds down to a few promising candidates. The workflow begins with high-throughput primary screening to identify "hits," followed by secondary assays to confirm activity, assess selectivity, and eliminate compounds with undesirable properties.

Figure 1: A typical workflow for the preliminary screening of antitubercular agents.

Primary Screening Assays: Identifying Initial Hits

Primary screening involves testing large compound libraries against whole Mtb cells to identify compounds that inhibit bacterial growth. These assays must be robust, reproducible, and scalable for high-throughput formats.

Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay that determines the minimum inhibitory concentration (MIC) of compounds against replicating Mtb.[1] It relies on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition.[2]

Experimental Protocol: MABA

-

Bacterial Culture: Grow Mycobacterium tuberculosis (e.g., H37Rv or H37Ra strain) in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) to mid-log phase (OD600 of 0.6-0.8).[3]

-

Plate Preparation: In a 96-well microplate, prepare serial dilutions of test compounds. Typically, 100 µL of 2x concentrated drug solutions are serially diluted in the plate.[4]

-

Inoculation: Add 100 µL of the prepared Mtb suspension (diluted to ~5 x 10^5 CFU/mL) to each well containing the test compounds.[3] Include positive (e.g., rifampicin) and negative (DMSO vehicle) controls.[3]

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.[4]

-

Dye Addition: Add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.[4]

-

Second Incubation: Re-incubate the plates at 37°C for 24 hours.[4]

-

Result Interpretation: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[2]

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method that uses mycobacteriophages engineered to contain a luciferase gene.[5] When the phage infects a viable Mtb cell, it injects its DNA, leading to the expression of luciferase.[6] The addition of the substrate, luciferin, results in light emission, which is proportional to the number of viable bacteria.[6] This method can significantly reduce the time required to obtain results compared to growth-based assays.[7]

Experimental Protocol: LRP Assay

-

Bacterial Culture & Compound Incubation: Prepare Mtb cultures and incubate them with test compounds as described for MABA (Steps 1-3).

-

Phage Infection: After a predetermined incubation period with the compounds, add the luciferase reporter phage (e.g., phAE40) to each well.[8]

-

Incubation: Incubate for a period (e.g., 3-4 hours) to allow for phage infection and luciferase expression.[9]

-

Substrate Addition: Add D-luciferin solution to each well.[8]

-

Luminescence Reading: Immediately measure the light output (Relative Light Units, RLU) using a luminometer.[8]

-

Result Interpretation: A reduction in RLU compared to the no-drug control indicates inhibition of Mtb viability. The percentage of RLU reduction is calculated to determine compound activity.[6]

Secondary Screening: Hit Confirmation and Selectivity

Compounds identified as "hits" in the primary screen undergo secondary screening to confirm their activity and assess their selectivity. A crucial parameter determined at this stage is the Selectivity Index (SI), which provides a measure of a compound's therapeutic window.

Selectivity Index (SI): The ratio of a compound's cytotoxicity to its antimicrobial activity. It is calculated as: SI = IC50 / MIC [10]

A higher SI value is desirable, as it indicates that the compound is more toxic to the bacteria than to mammalian cells.

Cytotoxicity Assays

To determine the SI, the compound's 50% inhibitory concentration (IC50) against a mammalian cell line is measured. Common cell lines include Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells).[11][12] The MTT assay is a standard colorimetric method for assessing cell viability.[13]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Seed mammalian cells (e.g., A549 or Vero cells) in a 96-well plate and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment: Expose the cells to serial dilutions of the test compounds for 48-72 hours.[13]

-

MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.[14]

-

Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the absorbance against the compound concentration.[15]

Data Presentation: MIC and Cytotoxicity

Quantitative data from these assays should be organized for clear comparison.

| Compound ID | MIC vs. Mtb H37Rv (µg/mL)[16] | IC50 vs. Vero Cells (µg/mL) | Selectivity Index (SI = IC50/MIC)[15][17] |

| RIF | 0.2 | > 64 | > 320 |

| INH | 0.2 | > 64 | > 320 |

| F0414 | 16 | > 64 | > 4 |

| Cmpd-X | 4 | 50 | 12.5 |

| Cmpd-Y | 32 | 40 | 1.25 |

| Cmpd-Z | 0.5 | > 100 | > 200 |

Table 1: Example data summary for antitubercular screening. RIF (Rifampicin) and INH (Isoniazid) are first-line anti-TB drugs.[16] F0414 is a hypothetical test compound.[16] Cmpd-X, Y, and Z are representative examples.

Probing the Mechanism of Action: Targeting the Mycolic Acid Pathway

Understanding a compound's mechanism of action is a critical step that often follows preliminary screening. Many successful antitubercular drugs, such as isoniazid (INH), target the unique mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.[18][19]

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[20][21] The activated form of INH then covalently binds to and inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the Fatty Acid Synthase-II (FAS-II) system.[22][23] This inhibition blocks the synthesis of mycolic acids, leading to bacterial cell death.[20][24]

Figure 2: Simplified diagram of the mycolic acid biosynthesis pathway and the mechanism of action of Isoniazid.[20]

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific identification of Mycobacterium tuberculosis with the luciferase reporter mycobacteriophage: use of p-nitro-alpha-acetylamino-beta-hydroxy propiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bbrc.in [bbrc.in]

- 7. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isoniazid - Wikipedia [en.wikipedia.org]

- 21. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. journals.ekb.eg [journals.ekb.eg]

- 24. What is the mechanism of Isoniazid? [synapse.patsnap.com]

An In-depth Technical Guide to the Antitubercular Agent Pretomanid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental methodologies related to Pretomanid (formerly known as PA-824), a pivotal agent in the treatment of drug-resistant tuberculosis.

Chemical Properties and Structure

Pretomanid is a novel bicyclic nitroimidazooxazine developed by the TB Alliance.[1] Its core structure features a nitroimidazooxazine system, which is critical to its mechanism of action.[2] A member of the nitroimidazole class of compounds, Pretomanid is a prodrug that requires bioreductive activation within Mycobacterium tuberculosis.[3][4]

The structural formula of Pretomanid is:

(Image generated based on structural formula information)

(Image generated based on structural formula information)

1.1 Physicochemical and Pharmacokinetic Properties

The key quantitative properties of Pretomanid are summarized in the table below for ease of reference.

| Property | Value |

| IUPAC Name | (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][5][6]oxazine[5][7][8][9] |

| Synonyms | PA-824, PA824[7][8][10] |

| Molecular Formula | C₁₄H₁₂F₃N₃O₅[7][9][11] |

| Molecular Weight | 359.26 g/mol [7][8][9] |

| Melting Point | 181-185°C[8] |

| Solubility | Insoluble in water[8] |

| Appearance | White to off-white to yellow-colored powder[12] |

| Plasma Protein Binding | ~86.4%[13] |

| Elimination Half-life | Approximately 17-18 hours[8][14] |

| Time to Max. Concentration (Tmax) | 4 to 5 hours[14] |

Mechanism of Action

Pretomanid is a prodrug with a dual mechanism of action, enabling it to effectively kill both actively replicating and dormant, non-replicating M. tuberculosis bacilli.[1][15]

2.1 Activation Pathway

The activation of Pretomanid is a critical prerequisite for its antitubercular activity. This process is initiated within the mycobacterial cell by a deazaflavin-dependent nitroreductase (Ddn) enzyme.[5][13] Ddn utilizes the reduced form of coenzyme F₄₂₀ as an electron donor to reduce Pretomanid's nitro group.[13][16] This reduction generates highly reactive nitrogen species, most notably nitric oxide (NO), and a des-nitro metabolite.[3][9][15] Mutations in the genes responsible for the coenzyme F₄₂₀ biosynthetic pathway (such as fgd1, fbiA, fbiB, fbiC) or in the ddn gene itself can confer resistance to the drug.[5][15]

Caption: Intracellular activation pathway of Pretomanid in M. tuberculosis.

2.2 Dual Bactericidal Actions

-

Anaerobic (Non-replicating) Conditions: Under low-oxygen conditions, typical of the core of tuberculous granulomas, the release of nitric oxide acts as a respiratory poison, disrupting cellular respiration and energy production, which leads to the death of dormant bacilli.[3][9][15] This activity is crucial for shortening treatment duration.[13]

-

Aerobic (Replicating) Conditions: In actively replicating bacteria, the reactive metabolites of Pretomanid inhibit the synthesis of mycolic acids, which are essential lipid components of the robust mycobacterial cell wall.[1][3][13] Specifically, the drug impairs the oxidation of precursor hydroxymycolic acids to keto-mycolic acids, compromising cell wall integrity and leading to bacterial lysis.[1][16]

Experimental Protocols

The development and evaluation of Pretomanid have involved extensive synthetic chemistry and microbiological testing. Below are outlines of the general methodologies employed.

3.1 Chemical Synthesis

The synthesis of Pretomanid has been approached through various routes, often aiming to improve efficiency and reduce the use of hazardous materials.[17][18] A common strategy involves a linear, multi-step synthesis starting from readily available precursors.[17]

General Protocol Outline:

-

Preparation of Key Intermediates: A key building block, such as 2-bromo-4-nitro-1H-imidazole, is synthesized.[17][19] This can involve steps like the dibromination of 4-nitroimidazole followed by selective debromination.[19]

-

N-Alkylation and Side Chain Installation: The imidazole intermediate is reacted with a protected chiral glycidol derivative (e.g., TBS-protected (R)-glycidol) to install the core bicyclic ring precursor.[17][19] This is followed by the installation of the 4-(trifluoromethoxy)benzyl side chain via benzylation of a secondary hydroxyl group.[17]

-

Deprotection and Cyclization: The protecting group is removed, and a one-pot cyclization is induced, often under basic conditions (e.g., using K₂CO₃ in methanol), to form the final nitroimidazooxazine ring system of Pretomanid.[17]

-

Purification: The crude product is purified through precipitation and suspension in a suitable solvent like hot methyl tert-butyl ether (MTBE) to remove impurities, yielding Pretomanid as a colorless solid.[17]

Caption: A generalized workflow for the chemical synthesis of Pretomanid.

3.2 In Vitro Antimycobacterial Activity Assay

The potency of Pretomanid against M. tuberculosis is determined by measuring its Minimum Inhibitory Concentration (MIC).

General Protocol Outline (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: A culture of M. tuberculosis (e.g., H37Rv strain or clinical isolates) is grown to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9). The culture is then diluted to a standardized concentration.

-

Drug Dilution Series: Pretomanid is serially diluted in the broth medium across a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions. Control wells (no drug) are included.

-

Incubation: The plate is sealed and incubated under appropriate conditions (e.g., 37°C). For assessing activity against non-replicating bacteria, anaerobic conditions are established.

-

MIC Determination: After a defined incubation period (typically 7-14 days), the MIC is determined as the lowest concentration of Pretomanid that completely inhibits visible growth of the mycobacteria.[20] Growth can be assessed visually or by using a growth indicator dye like resazurin.

Conclusion

Pretomanid is a significant advancement in the fight against drug-resistant tuberculosis. Its unique dual-action mechanism, targeting both replicating and non-replicating bacilli, makes it a cornerstone of new, shorter, and more effective treatment regimens.[5][12] A thorough understanding of its chemical properties, activation pathway, and methods of synthesis and evaluation is essential for the ongoing research and development of next-generation antitubercular agents.

References

- 1. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 4. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pretomanid - Wikipedia [en.wikipedia.org]

- 6. drugs.com [drugs.com]

- 7. medkoo.com [medkoo.com]

- 8. ijrpr.com [ijrpr.com]

- 9. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pretomanid|CAS 187235-37-6|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

- 11. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. pharmacompass.com [pharmacompass.com]

- 15. droracle.ai [droracle.ai]

- 16. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Enantioselective synthesis of pretomanid & investigations of Raman spectroscopy for through-tube monitoring of reactions [dspace.mit.edu]

- 19. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antitubercular Agent-28 Activity Against Drug-Susceptible Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known activity of Antitubercular agent-28 against drug-susceptible Mycobacterium tuberculosis. The information is compiled from available public data, focusing on quantitative efficacy, and where possible, outlining the experimental context.

Executive Summary

This compound, also identified as compound 2, has demonstrated potent activity against the H37Rv strain of Mycobacterium tuberculosis, a commonly used laboratory strain for drug susceptibility testing. The agent exhibits efficacy in standard in vitro assays, including under conditions of low oxygen and within infected cells, suggesting its potential to target persistent or non-replicating bacteria. Notably, it also retains activity against several drug-resistant isolates. Its low cytotoxicity profile further enhances its profile as a potential therapeutic candidate.

Quantitative Efficacy Data

The in vitro activity of this compound against drug-susceptible and drug-resistant M. tuberculosis H37Rv has been characterized by several key parameters. The following tables summarize the available quantitative data.[1]

Table 1: Activity Against Drug-Susceptible M. tuberculosis H37Rv [1]

| Parameter | Condition | Value (µM) |

| IC50 | Normal Oxygen | 1.5 |

| MIC | Normal Oxygen | 4.5 |

| IC90 | Normal Oxygen | 2.5 |

| IC50 | Low Oxygen | 2.96 |

| MIC | Low Oxygen | 170 |

| IC90 | Low Oxygen | 19 |

| IC50 | Intracellular | 2.15 |

| IC90 | Intracellular | 2.85 |

Table 2: Activity Against Drug-Resistant M. tuberculosis H37Rv Isolates [1]

| Resistant Isolate | IC50 (µM) | MIC (µM) | IC90 (µM) |

| FQ-R1 (Fluoroquinolone-Resistant) | 2.9 | 3.3 | 3.1 |

| INH-R1 (Isoniazid-Resistant) | 125 | 170 | 140 |

| INH-R2 (Isoniazid-Resistant) | 130 | 190 | 180 |

| RIF-R1 (Rifampicin-Resistant) | 1.3 | 1.8 | 1.5 |

| RIF-R2 (Rifampicin-Resistant) | 3.8 | 8.4 | 4.8 |

Table 3: Cytotoxicity Data [1]

| Cell Line | Parameter | Value (µM) |

| Not Specified | IC50 | >100 |

Experimental Protocols

Detailed experimental protocols for the generation of the above data are not publicly available in the referenced materials. However, based on standard practices in mycobacteriology, the following are generalized methodologies likely employed.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was likely determined using a broth microdilution method.

Workflow: MIC Determination

References

Initial Characterization of Antitubercular Agent-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of a promising antitubercular candidate, designated as Antitubercular agent-28 (also referred to as compound 2 in associated literature). This document summarizes its in vitro activity against both susceptible and resistant strains of Mycobacterium tuberculosis, its intracellular efficacy, and its cytotoxicity profile. Detailed experimental protocols for the key assays are provided, alongside visualizations of the experimental workflow and a critical targeted signaling pathway.

Core Data Presentation

The in vitro antitubercular activity and cytotoxicity of this compound are summarized in the following tables for clear comparison.

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv [1]

| Parameter | Normal Oxygen Condition (µM) | Low Oxygen Condition (µM) |

| IC50 | 1.02 | 2.96 |

| IC90 | 1.34 | 19 |

| MIC | 1.77 | 170 |

Table 2: In Vitro Activity of this compound against Drug-Resistant M. tuberculosis Strains [1]

| Resistant Strain | IC50 (µM) | IC90 (µM) | MIC (µM) |

| FQ-R1 (Fluoroquinolone-Resistant) | 2.9 | 3.1 | 3.3 |

| INH-R1 (Isoniazid-Resistant) | 125 | 140 | 170 |

| INH-R2 (Isoniazid-Resistant) | 130 | 180 | 190 |

| RIF-R1 (Rifampicin-Resistant) | 1.3 | 1.5 | 1.8 |

| RIF-R2 (Rifampicin-Resistant) | 3.8 | 4.8 | 8.4 |

Table 3: Intracellular Activity and Cytotoxicity of this compound [1]

| Assay | Cell Line | Parameter | Value (µM) |

| Intracellular Activity | Macrophages | IC50 | 2.15 |

| IC90 | 2.85 | ||

| Cytotoxicity | Mammalian Cells | IC50 | >100 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. While the full text of the specific study outlining the protocols for this agent was not publicly available, these represent standard and widely accepted methods for the evaluation of novel antitubercular candidates.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This colorimetric assay is a widely used method for assessing the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.

-

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase).

-

Sterile 96-well microtiter plates.

-

This compound stock solution.

-

M. tuberculosis H37Rv culture in mid-log phase.

-

Resazurin sodium salt solution (0.01% w/v in sterile distilled water).

-

-

Procedure:

-

Aseptically dispense 100 µL of supplemented 7H9 broth into all wells of a 96-well plate.

-

Create a serial two-fold dilution of this compound directly in the plate, starting from a high concentration.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control wells. Include a growth control well (bacteria without the agent).

-

Seal the plate and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

-

Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the agent that prevents the color change from blue to pink.

-

Intracellular Antimycobacterial Activity Assay

This assay evaluates the efficacy of the agent against M. tuberculosis residing within macrophages.

-

Materials:

-

Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., J774).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

M. tuberculosis H37Rv.

-

This compound.

-

Lysis buffer (e.g., 0.1% Triton X-100 in sterile water).

-

Middlebrook 7H11 agar plates.

-

-

Procedure:

-

Seed macrophages in a 24-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).

-

Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

-

Wash the cells three times with warm PBS to remove extracellular bacteria.

-

Add fresh culture medium containing serial dilutions of this compound to the infected cells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After incubation, wash the cells with PBS and lyse them with lysis buffer.

-

Prepare serial dilutions of the cell lysates and plate them on 7H11 agar plates.

-

Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria. The IC50 and IC90 values are calculated by comparing the CFU counts in treated wells to the untreated control.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.

-

Materials:

-

Mammalian cell line (e.g., Vero cells, HepG2 cells).

-

DMEM or other suitable cell culture medium supplemented with 10% FBS.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated by plotting the percentage of cell viability against the compound concentration.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the initial characterization of a novel antitubercular agent.

Caption: Experimental workflow for the characterization of this compound.

Targeted Signaling Pathway: Mycolic Acid Biosynthesis

While the specific mechanism of action for this compound is not yet elucidated, the mycolic acid biosynthesis pathway is a well-established and crucial target for many antitubercular drugs. The following diagram provides a simplified representation of this pathway.

Caption: Simplified overview of the Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

References

Exploring the Antimycobacterial Spectrum of Pretomanid (formerly PA-824)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pretomanid, also known as PA-824, is a novel antitubercular agent belonging to the nitroimidazooxazine class of compounds.[1] It has been approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as part of a combination regimen for the treatment of specific types of highly drug-resistant pulmonary tuberculosis.[1][2] Developed by the TB Alliance, Pretomanid is a critical component in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[1][3] This guide provides a comprehensive overview of its antimycobacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

Pretomanid is a prodrug that requires intracellular activation within mycobacteria to exert its bactericidal effects.[4][5] Its mechanism is twofold, enabling it to be effective against both actively replicating and dormant, non-replicating bacilli.[4][5][6]

-

Aerobic Conditions: Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][6] This disruption of cell wall integrity leads to bacterial cell death.[5][6] Specifically, it is thought to impede the oxidative transformation of hydroxymycolates to keto-mycolic acids.[4]

-

Anaerobic Conditions: In the low-oxygen environments characteristic of tuberculous granulomas, Pretomanid acts as a respiratory poison.[5] Following its activation, it releases reactive nitrogen species, including nitric oxide (NO).[2][6] This NO generation disrupts the bacterium's cellular respiration and energy production, leading to cell death even in a dormant state.[5][6]

The activation of Pretomanid is a critical process, initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium.[2][5] This enzyme utilizes the reduced form of cofactor F420 (F420H2) to reduce Pretomanid, leading to the formation of its active metabolites.[2][7] The regeneration of F420H2 is linked to the pentose phosphate pathway via the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[5][7]

Antimycobacterial Spectrum

Pretomanid demonstrates potent activity against a wide range of Mycobacterium tuberculosis isolates and limited activity against some non-tuberculous mycobacteria (NTM).

Activity against Mycobacterium tuberculosis Complex (MTBC)

Pretomanid is highly active against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1] Its efficacy appears largely unaffected by existing resistance to other anti-TB drugs.[1] However, intrinsic susceptibility can vary between different MTBC lineages, with Lineage 1 isolates showing slightly higher MIC values compared to other lineages.[8][9][10][11]

| M. tuberculosis Strain Type | MIC Range (µg/mL) | Reference Strain (H37Rv) MIC (µg/mL) |

| Drug-Susceptible (DS-TB) | 0.005 - 0.48 | 0.06 - 0.25 |

| Monoresistant | 0.005 - 0.48 | N/A |

| Multidrug-Resistant (MDR-TB) | 0.005 - 0.48 | N/A |

| Extensively Drug-Resistant (XDR-TB) | 0.005 - 0.48 | N/A |

| MTBC Species | ||

| M. bovis | <0.0312 - 0.125 | N/A |

| M. africanum | <0.0312 - 0.125 | N/A |

| M. pinnipedii | <0.0312 - 0.125 | N/A |

| Data compiled from multiple sources.[1][8][12] |

Activity against Non-Tuberculous Mycobacteria (NTM)

The activity of Pretomanid against NTM is significantly more limited compared to its potent action on MTBC. While it shows some activity against M. kansasii, it has poor activity against many other clinically relevant NTM species.[13][14][15]

| NTM Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| M. kansasii | 4 | 8 |

| M. avium | >16 | >16 |

| M. intracellulare | >16 | >16 |

| M. abscessus | >16 | >16 |

| M. massiliense | >16 | >16 |

| M. ulcerans | ≤4 to ≥16 | N/A |

| M. canettii | 8 | N/A |

| M. fortuitum | No Activity | No Activity |

| M. smegmatis | No Activity | No Activity |

| M. leprae | No Activity | No Activity |

| Data compiled from multiple sources.[1][13][14] |

Experimental Protocols: In Vitro Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is fundamental to assessing the antimycobacterial spectrum of an agent. The following are summarized protocols based on standard methodologies.

Broth Microdilution MIC Method (CLSI Guidelines)

This method is a standard for determining the MIC of antimicrobial agents against NTM.[14]

-

Inoculum Preparation: A suspension of the mycobacterial isolate is prepared in sterile water or saline and its density is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted.

-

Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of Pretomanid in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the prepared mycobacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are sealed and incubated at the appropriate temperature (e.g., 30°C for M. abscessus, 37°C for others).

-

Reading Results: The MIC is read after a specified incubation period, which varies by the growth rate of the species (3-5 days for rapid growers, 7-14 days for slow growers).[14] The MIC is defined as the lowest concentration of Pretomanid that completely inhibits visible growth.[14]

MGIT™ 960 System Protocol

The Becton Dickinson BACTEC™ MGIT™ 960 system is a common platform for testing the susceptibility of M. tuberculosis.[8]

-

Drug Preparation: Stock solutions of Pretomanid are prepared and serially diluted to achieve the desired final concentrations for testing.

-

Inoculum Preparation: A standardized inoculum is prepared from a positive MGIT™ tube or a solid culture, with its turbidity adjusted and then diluted 1:100.[8]

-

Inoculation: A set of MGIT™ tubes containing the various drug concentrations are inoculated with the standardized bacterial suspension. A drug-free growth control tube is also inoculated with a 1:100 dilution of the main inoculum.[8]

-

Incubation and Monitoring: The tubes are placed in the MGIT™ 960 instrument, which incubates them at 37°C and continuously monitors for bacterial growth by detecting oxygen consumption via a fluorescent sensor.

-

MIC Determination: The instrument flags tubes as positive when growth reaches a certain threshold (Growth Units, GU). The MIC is the lowest drug concentration where the GU remains below 100 at the time the drug-free growth control reaches 400 GU.[8]

Mechanisms of Resistance

Resistance to Pretomanid can emerge through mutations in the genes involved in its activation pathway. Since it is a prodrug, loss-of-function mutations in the activating enzymes are the primary cause of resistance. Key genes implicated in Pretomanid resistance include:

-

ddn: Encodes the deazaflavin-dependent nitroreductase responsible for the initial activation step.[4]

-

fgd1: Encodes the F420-dependent glucose-6-phosphate dehydrogenase.[4]

-

fbiA, fbiB, fbiC: These genes are involved in the biosynthesis of the F420 cofactor.[4] Mutations in these genes can lead to reduced levels of the cofactor, thereby preventing the activation of Pretomanid.[4]

Spontaneous mutation frequencies for Pretomanid resistance are reported to be comparable to those of isoniazid.[16]

Pretomanid is a vital new agent in the treatment of drug-resistant tuberculosis, possessing a unique dual mechanism of action that is effective against both replicating and non-replicating mycobacteria. Its potent activity against the M. tuberculosis complex, irrespective of pre-existing drug resistance, underscores its clinical utility. However, its spectrum is largely confined to MTBC, with limited activity against most non-tuberculous mycobacteria. Understanding its activation pathway is crucial, as this is the primary target for the development of resistance. Continued surveillance of its efficacy and the prevalence of resistance-conferring mutations will be essential as its use becomes more widespread.

References

- 1. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pretomanid - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 7. Untargeted metabolomics reveals a new mode of action of pretomanid (PA-824) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ancient-and-recent-differences-in-the-intrinsic-susceptibility-of-mycobacterium-tuberculosis-complex-to-pretomanid - Ask this paper | Bohrium [bohrium.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Refined understanding of the impact of the Mycobacterium tuberculosis complex diversity on the intrinsic susceptibility to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. In Vitro Activity of Pretomanid against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antitubercular Agent-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-28 is a potent compound with demonstrated activity against Mycobacterium tuberculosis H37Rv, including drug-resistant strains. This document provides a summary of its in vitro activity and detailed protocols for its evaluation. The methodologies described herein are based on standard assays for determining the efficacy and cytotoxicity of antitubercular compounds.

Data Presentation

The following tables summarize the quantitative data for this compound's activity against Mycobacterium tuberculosis H37Rv and its cytotoxicity profile.

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv [1]

| Parameter | Concentration (µM) |

| IC50 | 1.5 |

| MIC | 4.5 |

| IC90 | 2.5 |

Table 2: Activity of this compound against Resistant Isolates of M. tuberculosis H37Rv [1]

| Resistant Isolate | IC50 (µM) | MIC (µM) | IC90 (µM) |

| FQ-R1 | 2.9 | 3.3 | 3.1 |

| INH-R1 | 125 | 170 | 140 |

| INH-R2 | 130 | 190 | 180 |

| RIF-R1 | 1.3 | 1.8 | 1.5 |

| RIF-R2 | 3.8 | 8.4 | 4.8 |

Table 3: Activity of this compound under Different Oxygen Conditions [1]

| Condition | IC50 (µM) | MIC (µM) | IC90 (µM) |

| Low Oxygen | 2.96 | 170 | 19 |

| Normal Oxygen | 1.02 | 1.77 | 1.34 |

Table 4: Intracellular Activity and Cytotoxicity of this compound [1]

| Parameter | IC50 (µM) | IC90 (µM) |

| Intracellular Activity | 2.15 | 2.85 |

| Cytotoxicity | >100 | - |

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for evaluating a novel antitubercular agent.

Caption: General workflow for the evaluation of a novel antitubercular agent.

Experimental Protocols

The following are detailed, representative protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This protocol is adapted from standard methods for determining the MIC of compounds against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

-

Sterile 96-well microtiter plates

-

Positive control (e.g., Isoniazid)

-

Negative control (DMSO)

Procedure:

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in fresh broth to obtain the final inoculum.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in supplemented 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include wells for positive and negative controls.

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Intracellular Antimycobacterial Activity Assay in Macrophages

This protocol describes a method to assess the activity of compounds against M. tuberculosis residing within macrophages.

Materials:

-

Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Mycobacterium tuberculosis H37Rv

-

This compound

-

Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

-

Middlebrook 7H11 agar plates supplemented with OADC

Procedure:

-

Macrophage Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 with 10% FBS. Differentiate the cells into macrophages by adding PMA to a final concentration of 20 ng/mL and incubating for 48-72 hours at 37°C in a 5% CO2 incubator. For RAW 264.7 cells, seed at a density of 2 x 10^4 cells/well and allow to adhere overnight.

-

Infection: Wash the differentiated macrophages with fresh medium. Infect the cells with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1-10 for 4 hours.

-

Removal of Extracellular Bacteria: After the infection period, wash the cells three times with fresh medium to remove extracellular bacteria.

-

Compound Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells. Include appropriate controls.

-

Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Plating: After incubation, lyse the macrophages with lysis buffer. Serially dilute the lysates and plate on 7H11 agar plates.

-

Colony Forming Unit (CFU) Enumeration: Incubate the agar plates at 37°C for 3-4 weeks. Count the number of CFUs to determine the intracellular bacterial load. The IC50 and IC90 can be calculated by comparing the CFU counts in treated wells to the untreated control wells.

Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effect of a compound on a mammalian cell line.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium supplemented with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

References

Application Notes and Protocols: Utilizing Antitubercular Agent-28 in Mycobacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Antitubercular agent-28, a novel azachalcone derivative, in mycobacterial cell culture for research and drug discovery purposes. This document outlines the agent's background, potential mechanism of action, protocols for determining its antimycobacterial activity, and relevant quantitative data for related compounds.

Introduction to this compound

This compound is identified as (E)-3-(Pyridin-3-yl)-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)phenyl)prop-2-en-1-one. It belongs to the azachalcone class of compounds, which are recognized for their potential as antimycobacterial agents.[1] Chalcones, in general, have demonstrated a wide range of biological activities and are considered a "privileged scaffold" in medicinal chemistry for the design of new therapeutic agents.[2] Agent-28 was synthesized via a Claisen-Schmidt condensation reaction.[1] While it was part of a series of compounds tested for activity against Mycobacterium tuberculosis H37Rv, specific quantitative data for agent-28 was not highlighted in the initial study. However, data from structurally related and highly active analogues from the same study are presented here to provide a benchmark for its potential efficacy.

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been empirically determined. However, based on studies of other antitubercular chalcones, a likely mode of action is the inhibition of mycolic acid biosynthesis.[3] Mycolic acids are essential, long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial defensive barrier. The inhibition of their synthesis disrupts the integrity of the cell wall, leading to bacterial death.

Specifically, chalcones have been shown to target the Fatty Acid Synthase-II (FAS-II) pathway.[3] A key enzyme in this pathway is the enoyl-acyl carrier protein reductase, commonly known as InhA. The overexpression of InhA has been shown to confer resistance to certain chalcones, suggesting it is a primary target.[3] Therefore, it is hypothesized that this compound may act as an inhibitor of InhA, thereby blocking mycolic acid synthesis.

Caption: Proposed inhibitory pathway of this compound.

Quantitative Data

While the specific Minimum Inhibitory Concentration (MIC) for this compound against M. tuberculosis H37Rv is not available in the cited literature, the study provides data for several closely related and highly active azachalcone analogues.[4] This information is valuable for understanding the potential potency of this chemical series.

| Compound ID | Chemical Name / Key Structural Moiety | MIC (µM) | Selectivity Index (SI) |

| 12 | 4-morpholinophenyl | 9.54 | 9.33 |

| 15 | 4-(4-methylpiperazin-1-yl)phenyl | 6.62 | 1.39 |

| 17 | 4-(4-ethylpiperazin-1-yl)phenyl | 4.85 | 3.49 |

| Pyrazinamide | Reference Drug | 26.80 | - |